An In-depth Technical Guide to Lactose Octaacetate: Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Lactose Octaacetate: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols related to lactose octaacetate. This fully acetylated derivative of lactose serves as a key intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides.
Chemical Structure and Nomenclature
Lactose octaacetate, a disaccharide derivative, consists of a galactose and a glucose unit linked by a β-1,4 glycosidic bond. All eight of the hydroxyl groups of lactose are acetylated. The anomeric center of the glucose residue can exist in either an α or β configuration, leading to α-lactose octaacetate and β-lactose octaacetate, respectively. The β-anomer is the more thermodynamically stable and commonly isolated form.
Systematic IUPAC Name: [(2R,3R,4S,5R,6R)-4,5,6-Triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate[1]
Common Names: β-Octaacetyllactose, Octa-O-acetyl-D-lactose, Peracetylated lactose[2][3]
Chemical Structure of β-Lactose Octaacetate:
Physicochemical Properties
The following table summarizes the key physicochemical properties of lactose octaacetate. It is important to note that properties such as melting point can vary depending on the anomeric purity of the sample.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₁₉ | [2] |
| Molecular Weight | 678.59 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 75-144 °C (highly dependent on anomeric purity) | [1][4] |
| Specific Rotation ([α]D) | -4.14° (c=10, CHCl₃) for high-purity β-anomer | [2] |
| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH). Sparingly soluble in water. | [1][5] |
| Density | 1.37 g/cm³ | [6] |
| Boiling Point | 683.1 °C at 760 mmHg | [6] |
Note on Melting Point: The wide range of reported melting points for lactose octaacetate is attributed to the presence of varying amounts of the α-anomer, which can co-crystallize with the β-anomer.[2] 1H NMR spectroscopy is considered a more reliable method for determining the purity and anomeric ratio of lactose octaacetate than melting point or specific rotation alone.[2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) of β-Lactose Octaacetate: δ 5.66 (d, 1H, J = 8.5 Hz, H-1I), 5.40 (dd, 1H, J = 3.4 Hz, J = 0.7 Hz, H-4II), 5.26 (dd, 1H, J = 8.1 Hz, J = 10.4 Hz, H-2II), 5.05 (dd, 1H, J = 8.5 Hz, J = 9.5 Hz, H-2I), 5.02 (overlap, 1H, H-3II), 4.56 (d, 1H, J = 8.0 Hz, H-1II), 4.32 (overlap, 1H, H-6aI), 4.20–4.12 (m, 2H, H-6aII, H-6bII), 4.05 (m, 2H, H-6bI, H-5II), 3.99 (m, 1H, H-5I), 3.61 (dd, 1H, J = 8.5 Hz, J = 10.0 Hz, H-4I), 2.15, 2.10, 2.08, 2.05, 2.04, 2.03, 1.96, 1.95 (8s, 24H, 8 x COCH₃).[2]
¹³C NMR (126 MHz, CDCl₃) of β-Lactose Octaacetate: δ 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91, 101.53 (C1 β-D-Galp), 91.30 (C1 β-D-Glcp), 81.50, 77.67, 77.41, 77.16, 75.41, 73.12, 72.82, 72.36, 72.24, 71.22, 71.10, 70.71, 70.61, 70.38, 70.29, 69.45, 68.85, 68.52, 66.85, 66.75, 62.21, 61.66, 60.96, 20.44, 20.40, 20.35, 20.29, 20.22, 20.13, 20.06 (COCH₃).[7]
Infrared (IR) Spectroscopy
The infrared spectrum of lactose octaacetate is characterized by strong absorption bands corresponding to the carbonyl groups of the acetate esters and the C-O stretching of the glycosidic linkages.
| Wavenumber (cm⁻¹) | Assignment |
| ~1750 | C=O stretching (ester) |
| ~1230 | C-O stretching (ester) |
| ~1050 | C-O stretching (glycosidic bond) |
Experimental Protocols
Synthesis of β-Lactose Octaacetate (Revised Classical Method)
This protocol is adapted from the work of Hudson and Johnson, with revisions for improved purity and yield.[2]
Materials:
-
α-Lactose monohydrate
-
Acetic anhydride (Ac₂O)
-
Anhydrous sodium acetate (NaOAc)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine acetic anhydride and anhydrous sodium acetate.
-
Heat the mixture to near boiling with stirring.
-
Slowly add α-lactose monohydrate in portions, maintaining the temperature.
-
Continue heating and stirring for 20 minutes after all the lactose has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a large volume of ice-water (approximately 10 volumes relative to the acetic anhydride) with vigorous stirring.
-
Continue stirring overnight to allow for the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Neutralize the crude product by suspending it in water and adding solid sodium bicarbonate until effervescence ceases.
-
Collect the neutralized product by vacuum filtration, wash with water, and air dry.
Purification by Recrystallization
-
Dissolve the crude lactose octaacetate in a minimum amount of dichloromethane.
-
Slowly add methanol (approximately 10 volumes relative to the dichloromethane) with stirring to induce crystallization.
-
Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure β-lactose octaacetate. The purity should be assessed by ¹H NMR spectroscopy.[2][8]
Microwave-Assisted Synthesis of Lactose Octaacetate
This method offers a more rapid and "green" alternative to the classical synthesis.[3][7]
Materials:
-
D-(+)-Lactose monohydrate
-
Acetic anhydride (Ac₂O)
-
Anhydrous sodium acetate (NaOAc)
-
95% Ethanol
Procedure:
-
In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.
-
Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.
-
After irradiation, pour the hot mixture into a beaker containing ice and distilled water.
-
Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the product.
-
Filter the white solid under vacuum and wash with distilled water.
-
Purify the crude product by recrystallization from 95% ethanol.
-
Dry the purified lactose octaacetate in a vacuum oven to a constant weight.[3]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of β-lactose octaacetate.
Caption: Workflow for the synthesis and purification of β-lactose octaacetate.
This guide provides essential technical information for researchers working with lactose octaacetate. The detailed protocols and compiled data will be a valuable resource for the synthesis, purification, and characterization of this important carbohydrate derivative.
References
- 1. synthose.com [synthose.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lactose [drugfuture.com]
- 5. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]
- 6. Lactose Octaacetate, CAS No. 6291-42-5 - iChemical [ichemical.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. tandfonline.com [tandfonline.com]
